molecular formula C11H15NO2 B13548821 Methyl (3-methylbenzyl)glycinate

Methyl (3-methylbenzyl)glycinate

Cat. No.: B13548821
M. Wt: 193.24 g/mol
InChI Key: MGTSZHPSXFMMIE-UHFFFAOYSA-N
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Description

Methyl (3-methylbenzyl)glycinate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbenzyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The 3-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the glycine ester reacts with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents, along with efficient purification techniques such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (3-methylbenzyl)glycinate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which convert the benzylic methyl group to a carboxylic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3-methylbenzoic acid.

    Reduction: 3-methylbenzyl alcohol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methyl (3-methylbenzyl)glycinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and as a model compound for studying ester hydrolysis.

    Industrial Applications: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl (3-methylbenzyl)glycinate involves its hydrolysis to release glycine and 3-methylbenzyl alcohol. Glycine acts as a neurotransmitter in the central nervous system, while 3-methylbenzyl alcohol can undergo further metabolic transformations. The compound’s ester group is susceptible to enzymatic hydrolysis by esterases, leading to the release of the active components.

Comparison with Similar Compounds

    Methyl glycinate: A simpler ester of glycine without the 3-methylbenzyl substitution.

    Ethyl glycinate: An ester of glycine with an ethyl group instead of a methyl group.

    Methyl 2-methyl-3-phenylglycidate: A glycidic ester with a similar structure but different functional groups.

Uniqueness: Methyl (3-methylbenzyl)glycinate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and alters its reactivity compared to simpler glycine esters. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[(3-methylphenyl)methylamino]acetate

InChI

InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3

InChI Key

MGTSZHPSXFMMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC(=O)OC

Origin of Product

United States

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